molecular formula C8H7FO2S B1342892 5-Fluoro-2-(methylthio)benzoic acid CAS No. 1256727-01-1

5-Fluoro-2-(methylthio)benzoic acid

Cat. No.: B1342892
CAS No.: 1256727-01-1
M. Wt: 186.21 g/mol
InChI Key: ZDWAFTGNUNRGEH-UHFFFAOYSA-N
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Description

5-Fluoro-2-(methylthio)benzoic acid: is an organic compound with the molecular formula C₈H₇FO₂S and a molecular weight of 186.21 g/mol. It is widely used in various fields such as chemicals, pharmaceuticals, and scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 5-fluoro-2-nitrobenzoic acid with methylthiolate under specific conditions to yield the desired product .

Industrial Production Methods: Industrial production methods for 5-Fluoro-2-(methylthio)benzoic acid often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Fluoro-2-(methylthio)benzoic acid can undergo oxidation reactions, where the methylthio group is oxidized to a sulfoxide or sulfone.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzoic acids.

Scientific Research Applications

Chemistry: 5-Fluoro-2-(methylthio)benzoic acid is used as a building block in organic synthesis, particularly in the preparation of more complex molecules .

Biology: In biological research, it can be used to study the effects of fluorinated compounds on biological systems .

Industry: In the chemical industry, it is used in the synthesis of various chemical intermediates and specialty chemicals .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(methylthio)benzoic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the methylthio group can modulate its chemical reactivity . The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

    5-Fluoro-2-methylbenzoic acid: Similar structure but lacks the methylthio group.

    2-(Methylthio)benzoic acid: Similar structure but lacks the fluorine atom.

    5-Chloro-2-(methylthio)benzoic acid: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness: 5-Fluoro-2-(methylthio)benzoic acid is unique due to the presence of both the fluorine and methylthio groups, which can impart distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

5-fluoro-2-methylsulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2S/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWAFTGNUNRGEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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